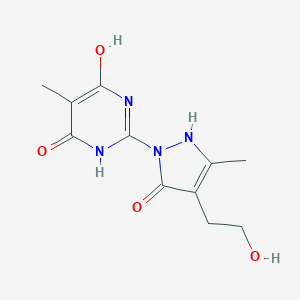![molecular formula C20H20N4O3S2 B276189 N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B276189.png)
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases, which play a critical role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea selectively inhibits JAK3, which is primarily expressed in immune cells. JAK3 plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the proliferation and activation of T cells and other immune cells. By inhibiting JAK3, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea reduces the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in immune cells. In addition, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea reduces the activation and proliferation of T cells and other immune cells, leading to a reduction in inflammation and tissue damage in autoimmune diseases. N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has also been shown to have a favorable safety profile, with no significant adverse effects on hematological, renal, or hepatic functions.
实验室实验的优点和局限性
One of the advantages of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its selectivity for JAK3, which minimizes off-target effects and reduces the risk of toxicity. N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has also been shown to have a favorable safety profile, making it a promising candidate for long-term use in autoimmune diseases. However, one of the limitations of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its relatively low solubility, which may limit its bioavailability and efficacy in vivo. In addition, the use of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea may increase the risk of infections due to its immunosuppressive effects.
未来方向
Future research on N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea could focus on the development of more potent and selective JAK3 inhibitors with improved solubility and bioavailability. In addition, the therapeutic potential of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea could be further explored in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. The role of JAK3 in cancer progression and immune surveillance could also be investigated, as JAK3 inhibitors may have potential applications in cancer immunotherapy. Finally, the long-term safety and efficacy of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea in clinical settings could be further evaluated in larger and longer-term clinical trials.
合成方法
The synthesis of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-cyclopropyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid, which is then converted to the corresponding thiol using Lawesson's reagent. The thiol is then acetylated and coupled with N-methylurea to yield N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea. The overall yield of the synthesis is around 15%.
科学研究应用
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various autoimmune diseases. In animal models of rheumatoid arthritis, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to reduce joint inflammation and cartilage damage. In clinical trials, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
属性
分子式 |
C20H20N4O3S2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
2-[3-cyclopropyl-6-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-11-3-5-12(6-4-11)15-9-14-17(29-15)18(26)24(13-7-8-13)20(22-14)28-10-16(25)23-19(27)21-2/h3-6,9,13H,7-8,10H2,1-2H3,(H2,21,23,25,27) |
InChI 键 |
XNWYHJGOSZIJDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC(=O)NC)C4CC4 |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC(=O)NC)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B276107.png)
![ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276110.png)
![ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)
![6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276115.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)